molecular formula C11H17N B3021295 N-ethyl-3-phenylpropan-1-amine CAS No. 13125-62-7

N-ethyl-3-phenylpropan-1-amine

Cat. No. B3021295
CAS RN: 13125-62-7
M. Wt: 163.26 g/mol
InChI Key: LKGGWEZXOKZNML-UHFFFAOYSA-N
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Description

N-ethyl-3-phenylpropan-1-amine is a compound with the molecular formula C11H17N . It has a molecular weight of 163.26 g/mol . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of N-ethyl-3-phenylpropan-1-amine consists of a phenyl group (a benzene ring) attached to a three-carbon chain, with an ethyl group attached to the nitrogen atom . The molecular formula is C11H17N .


Chemical Reactions Analysis

Amines, including N-ethyl-3-phenylpropan-1-amine, can undergo a variety of chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also undergo the Hofmann elimination reaction, where an amine is completely methylated to produce a quaternary ammonium salt, which then undergoes elimination to give an alkene .


Physical And Chemical Properties Analysis

N-ethyl-3-phenylpropan-1-amine has a boiling point of 246.5°C at 760 mmHg . It should be stored in a dry, sealed place . Amines in general have higher boiling points than alkanes but lower than alcohols of comparable molar mass .

Scientific Research Applications

Enzymatic Reactions

Research by Abdel-Monem (1975) investigated the N-demethylation of tertiary amines, including N-ethyl-3-phenylpropan-1-amine, by rodent liver homogenates. This study highlighted the presence of a kinetic primary isotopes effect in the enzymatic N-demethylation reaction, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in this process (Abdel-Monem, 1975).

Synthesis and Biochemical Applications

Ito et al. (2002) developed a practical synthesis of N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, a compound related to N-ethyl-3-phenylpropan-1-amine, as an upregulator of the LDL receptor. This synthesis process demonstrates potential applications in biochemical and pharmacological research (Ito et al., 2002).

Spectroscopic Analysis

Chapman (2017) provided spectroscopic data on various novel psychoactive substances, including N-benzyl-2-phenylethan-1-amines and related compounds. This research aids forensic and harm-reduction organizations in identifying these compounds, some of which are structurally similar to N-ethyl-3-phenylpropan-1-amine (Chapman, 2017).

Chemical Reaction Mechanisms

Fleck et al. (2003) discussed the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of antibiotics, demonstrating the utility of similar compounds in synthesizing medically relevant substances (Fleck et al., 2003).

Amide Formation in Aqueous Media

Nakajima and Ikada (1995) explored the mechanism of amide formation using carbodiimide in aqueous media. This study provides insights into chemical reactions involving similar compounds to N-ethyl-3-phenylpropan-1-amine, which are significant in bioconjugation and synthetic chemistry (Nakajima & Ikada, 1995).

Synthesis of Dual Serotonin/Norepinephrine Reuptake Inhibitors

Lifchits and Charette (2008) described a method for the synthesis of a dual serotonin/norepinephrine reuptake inhibitor using a compound structurally related to N-ethyl-3-phenylpropan-1-amine. This research has implications for the development of novel therapeutics (Lifchits & Charette, 2008).

properties

IUPAC Name

N-ethyl-3-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGGWEZXOKZNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70528403
Record name N-Ethyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-phenylpropan-1-amine

CAS RN

13125-62-7
Record name N-Ethyl-3-phenylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL-3-PHENYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZL7IUF5PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RN Shakhmaev, AS Sunagatullina, VV Zorin - Russian Journal of Organic …, 2017 - Springer
… of 4 under standard conditions (H2, 1 atm, Pd/C, EtOH) was accompanied by strong hydrogenolysis with formation of propylbenzene and N-ethyl-3-phenylpropan-1-amine, while the …
C Barthel, D Sorger, W Deuther-Conrad… - European Journal of …, 2015 - Elsevier
… N-Ethyl-3-phenylpropan-1-amine (d) was synthesized according to known procedures [55]. Vesamicol hydrochloride was purchased by BIOTREND Chemikalien GmbH, Germany and …
J Zakrzewski - 2018 - repository.cam.ac.uk
The last 15 years have seen tremendous advances in using different metal catalysts to functionalize traditionally unreactive C–H bonds. Given the high potential of these seemingly …
Number of citations: 1 www.repository.cam.ac.uk

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